The synthesis of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid typically involves several key steps:
In industrial settings, continuous production methods using tubular reactors are preferred due to their efficiency in maintaining reaction conditions conducive to high yields.
The molecular structure of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid can be described as follows:
The compound undergoes several notable chemical reactions:
These reactions typically require specific reagents and conditions:
The primary mechanism of action for 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid involves:
It primarily targets cyclooxygenase enzymes (COX), particularly COX-1 and COX-2, which are crucial in the synthesis of prostaglandins from arachidonic acid.
By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain perception. This mechanism is essential for its therapeutic effects in treating conditions such as arthritis and other inflammatory disorders .
The pharmacokinetic profile indicates rapid absorption following oral administration, with a half-life that remains consistent regardless of dosage, allowing for flexible dosing regimens.
Key physical properties include:
Chemical properties include:
The applications of 2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid are diverse:
The compound systematically named 2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid (IUPAC) bears the CAS Registry Number 61466-95-3. Its molecular formula is C₁₅H₁₃FO₃, with a molecular weight of 260.26 g/mol. Canonical identifiers include:
CC(O)(C(=O)O)c1ccc(c(F)c1)c2ccccc2
[6] WZESXUMKHKBMLE-UHFFFAOYSA-N
[4]Synonyms include α-Hydroxy Flurbiprofen, Flurbiprofen Impurity C (EP designation), and (2RS)-2-(2-Fluorobiphenyl-4-yl)-2-hydroxypropanoic acid [3] [7] [9]. Table 1: Systematic Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 2-(3-fluoro-4-phenylphenyl)-2-hydroxypropanoic acid |
CAS No. | 61466-95-3 |
Molecular Formula | C₁₅H₁₃FO₃ |
Molecular Weight | 260.26 g/mol |
UNII | 5Y898P9RJ0 |
The compound exists as a racemate [(±)-form], designated (2RS), due to a chiral center at the α-hydroxy carbon. No enantiopure synthesis is reported commercially, reflecting challenges in:
Table 2: Stereochemical Properties
Property | Description |
---|---|
Defined Stereocenters | 1 (racemized) |
Optical Activity | (±)-Racemate |
EP Impurity Designation | Flurbiprofen Impurity C |
While experimental crystal structures are not detailed in the sources, computational analysis reveals:
Solubility:
Acidity:
Lipophilicity:
Table 3: Key Physicochemical Parameters
Property | Value | Method/Note |
---|---|---|
LogP | 2.7 | XLogP3 |
TPSA | 57.53 Ų | Computational [6] |
Solubility in DMSO | Slightly soluble | Experimental [7] |
pKa (carboxylic acid) | ~3.5–4.0 (predicted) | Analogous to flurbiprofen |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7